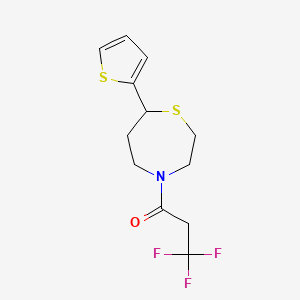
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is an organofluorine compound characterized by the presence of a trifluoromethyl group and a thiazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves the introduction of the trifluoromethyl group and the formation of the thiazepane ring. One common method involves the reaction of thiophene-2-carbaldehyde with a thiazepane derivative in the presence of a trifluoromethylating agent such as sodium triflinate. The reaction conditions often include the use of an organic solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of electrochemical methods to generate trifluoromethyl radicals from inexpensive sources like sodium triflinate can be advantageous for large-scale production .
化学反应分析
Types of Reactions
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The thiazepane ring may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3,3,3-Trifluoro-1-(4-methyl-1,4-thiazepan-4-yl)propan-1-one
- 3,3,3-Trifluoro-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one
Uniqueness
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds.
生物活性
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its trifluoromethyl group and a thiazepane ring, which may contribute to its unique pharmacological properties. The molecular formula is C12H12F3N2OS, and it has a molecular weight of 296.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For example, compounds based on β-aryl-β-mercapto ketones have shown significant cytotoxic effects on various cancer cell lines, including MCF-7 (human breast cancer cells) .
The cytotoxic effects are often evaluated using assays such as MTT or XTT, which measure cell viability post-treatment. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets.
The proposed mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways.
- Targeting Specific Enzymes or Receptors : The structural features may allow for selective binding to certain enzymes or receptors involved in tumor growth.
Study 1: Cytotoxic Evaluation
A study conducted on a series of compounds similar to this compound demonstrated that modifications in the chemical structure significantly affected their anticancer activity. The synthesized derivatives were tested against MCF-7 cells and showed promising results with IC50 values lower than that of the reference drug Tamoxifen .
Study 2: Structural Activity Relationship (SAR) Analysis
Another research focused on SAR provided insights into how different substituents on the thiazepane ring influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .
属性
IUPAC Name |
3,3,3-trifluoro-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS2/c13-12(14,15)8-11(17)16-4-3-10(19-7-5-16)9-2-1-6-18-9/h1-2,6,10H,3-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNOJLGLRZGRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














